Cas no 2229649-76-5 (2-methylhept-3-enenitrile)

2-methylhept-3-enenitrile 化学的及び物理的性質

名前と識別子

-

- 2-methylhept-3-enenitrile

- 2229649-76-5

- EN300-1789422

-

- インチ: 1S/C8H13N/c1-3-4-5-6-8(2)7-9/h5-6,8H,3-4H2,1-2H3/b6-5+

- InChIKey: UUAHTOVWZRZOBF-AATRIKPKSA-N

- SMILES: N#CC(C)/C=C/CCC

計算された属性

- 精确分子量: 123.104799419g/mol

- 同位素质量: 123.104799419g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 9

- 回転可能化学結合数: 3

- 複雑さ: 127

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8Ų

- XLogP3: 2.5

2-methylhept-3-enenitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1789422-5.0g |

2-methylhept-3-enenitrile |

2229649-76-5 | 5g |

$2732.0 | 2023-06-02 | ||

| Enamine | EN300-1789422-10g |

2-methylhept-3-enenitrile |

2229649-76-5 | 10g |

$4052.0 | 2023-09-19 | ||

| Enamine | EN300-1789422-5g |

2-methylhept-3-enenitrile |

2229649-76-5 | 5g |

$2732.0 | 2023-09-19 | ||

| Enamine | EN300-1789422-1g |

2-methylhept-3-enenitrile |

2229649-76-5 | 1g |

$943.0 | 2023-09-19 | ||

| Enamine | EN300-1789422-0.05g |

2-methylhept-3-enenitrile |

2229649-76-5 | 0.05g |

$792.0 | 2023-09-19 | ||

| Enamine | EN300-1789422-10.0g |

2-methylhept-3-enenitrile |

2229649-76-5 | 10g |

$4052.0 | 2023-06-02 | ||

| Enamine | EN300-1789422-0.5g |

2-methylhept-3-enenitrile |

2229649-76-5 | 0.5g |

$905.0 | 2023-09-19 | ||

| Enamine | EN300-1789422-0.1g |

2-methylhept-3-enenitrile |

2229649-76-5 | 0.1g |

$829.0 | 2023-09-19 | ||

| Enamine | EN300-1789422-1.0g |

2-methylhept-3-enenitrile |

2229649-76-5 | 1g |

$943.0 | 2023-06-02 | ||

| Enamine | EN300-1789422-2.5g |

2-methylhept-3-enenitrile |

2229649-76-5 | 2.5g |

$1848.0 | 2023-09-19 |

2-methylhept-3-enenitrile 関連文献

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

2-methylhept-3-enenitrileに関する追加情報

2-Methylhept-3-enenitrile (CAS No 2229649-76-5): A Comprehensive Overview

The compound 2-methylhept-3-enenitrile (CAS No 2229649-76-5) is an organic chemical that has garnered significant attention in the fields of organic synthesis, material science, and pharmaceutical research. This compound is characterized by its unique structure, which includes a nitrile group and a double bond, making it versatile for various applications. Recent advancements in synthetic chemistry have further highlighted its potential in creating novel materials and bioactive compounds.

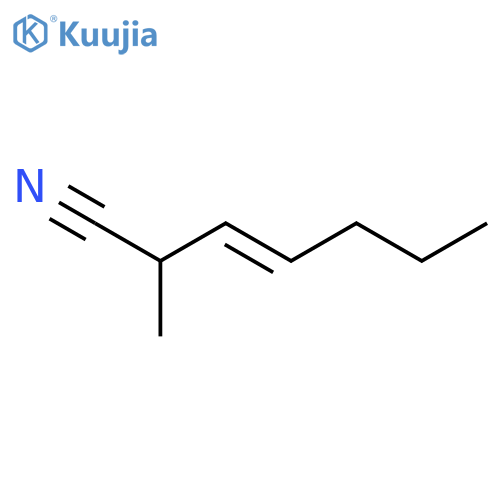

Structure and Properties: The molecular structure of 2-methylhept-3-enenitrile consists of a seven-carbon chain with a nitrile group at one end and a double bond at the third position. The presence of the nitrile group imparts it with strong electron-withdrawing properties, while the double bond introduces reactivity that can be exploited in various chemical transformations. Its physical properties, such as boiling point and solubility, make it suitable for use in both liquid and gaseous phases under controlled conditions.

Synthesis and Applications: The synthesis of 2-methylhept-3-enenitrile has been optimized through innovative methodologies, including catalytic processes and biotechnological approaches. These methods not only enhance yield but also reduce environmental impact, aligning with current sustainability goals in the chemical industry. In terms of applications, this compound is widely used as an intermediate in the production of specialty chemicals, agrochemicals, and advanced materials.

Recent Research Developments: Recent studies have explored the use of 2-methylhept-3-enenitrile in creating advanced polymers with tailored properties for electronic applications. For instance, researchers have demonstrated its ability to form high-performance polymer films with excellent thermal stability and electrical conductivity. Additionally, its role in drug discovery has been highlighted through its incorporation into bioactive molecules targeting specific therapeutic areas.

Safety and Handling: While 2-methylhept-3-enenitrile is not classified as a hazardous material under standard conditions, proper handling protocols are recommended to ensure safety in industrial settings. This includes using appropriate personal protective equipment and adhering to good manufacturing practices to minimize exposure risks.

Conclusion: The compound 2-methylhept-3-enenitrile (CAS No 2229649-76-5) stands as a testament to the ongoing innovation in chemical synthesis and application development. With its unique properties and versatile applications, it continues to play a pivotal role in advancing modern chemistry and materials science.

2229649-76-5 (2-methylhept-3-enenitrile) Related Products

- 10304-09-3(Methyl potassium oxalate)

- 125764-79-6(4-isocyanopyridine)

- 1365936-46-4((3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride)

- 1805684-93-8(6-Iodo-7-trifluoromethyl-1H-benzimidazole)

- 2171975-14-5(tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate)

- 2166932-57-4(8-3-(methoxymethyl)-1,2,4-oxadiazol-5-yl-2-oxa-6-azaspiro3.4octane)

- 2248258-81-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylate)

- 2639424-91-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrazolo1,5-a1,3,5triazine-7-carboxylic acid)

- 1175559-45-1(6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride)

- 736136-47-3(cis-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid)